

# Application Notes and Protocols for (Rac)-NNC 55-0396 in Electrophysiological Studies

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## Compound of Interest

Compound Name: (Rac)-NNC 55-0396

Cat. No.: B8082289

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**(Rac)-NNC 55-0396** is a potent and selective antagonist of T-type calcium channels, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels in various cell types.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of **(Rac)-NNC 55-0396** in patch-clamp electrophysiology experiments, with a particular focus on pancreatic islet cells.

T-type calcium channels are low-voltage activated (LVA) channels that play crucial roles in cellular excitability, hormone secretion, and cell proliferation.[1][3][4][5] NNC 55-0396 allows for the specific inhibition of these channels, enabling researchers to dissect their contribution to cellular function.[2]

## Data Presentation

### Table 1: Electrophysiological Properties of T-type Calcium Currents Blocked by NNC 55-0396

Parameter	Cell Type	Value	Notes	Reference
Half-maximal inactivation (Vh)	Human pancreatic $\beta$ -cells	$-64 \pm 2$ mV	Determined using a two-pulse protocol in the presence of L- and P/Q-type channel blockers.	[6]
Human pancreatic $\alpha$ -cells	$-71 \pm 2$ mV	-	[7]	
Slope factor (nh)	Human pancreatic $\beta$ -cells	$8 \pm 1$ mV	-	[6]
Human pancreatic $\alpha$ -cells	$8 \pm 1$ mV	-	[7]	
Effect on Action Potential	Human pancreatic $\beta$ -cells	Reduced amplitude and frequency	Peak voltage reduced from $-28 \pm 2$ mV to $-33 \pm 3$ mV.	[6][8]
IC50	Recombinant $\alpha 1G$ T-type channels (in HEK293 cells)	$\sim 7$ $\mu$ M	-	[2]

**Table 2: Recommended Working Concentrations of NNC 55-0396**

Application	Concentration Range	Cell Type	Reference
Selective T-type Ca <sup>2+</sup> channel blockade	3 - 50 $\mu$ M	Human pancreatic $\alpha$ -cells, hippocampal interneurons	[7][9]
Inhibition of T-type currents	20 $\mu$ M	Rat anterior cingulate cortex neurons	[10]
General T-type channel inhibition	1 - 100 $\mu$ M	Various	[2][9][11]

## Experimental Protocols

### Protocol 1: Whole-Cell Patch-Clamp Recording of T-type Ca<sup>2+</sup> Currents in Dispersed Pancreatic Islet Cells

This protocol describes the isolation and recording of T-type calcium currents from dispersed human or rodent pancreatic islet cells using **(Rac)-NNC 55-0396** as a selective blocker.

1. Cell Preparation: a. Isolate pancreatic islets using standard collagenase digestion methods. b. Culture islets overnight in RPMI-1640 medium supplemented with 10 mmol/L glucose and 2 mmol/L L-glutamine.[8] c. On the day of the experiment, disperse islets into single cells by incubation in a Ca<sup>2+</sup>-free buffer followed by gentle trituration.[8] d. Plate the dispersed cells onto glass coverslips suitable for microscopy and allow them to adhere.

2. Electrophysiology Setup: a. Use a standard patch-clamp rig equipped with an inverted microscope, micromanipulator, and a patch-clamp amplifier (e.g., EPC-9 or EPC10).[6][12][13] b. Maintain the recording chamber at 32-35°C.[6] c. Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 M $\Omega$  when filled with the intracellular solution.[12][13]

3. Solutions: a. Extracellular Solution (in mM): 118 NaCl, 20 Tetraethylammonium-Cl (TEA-Cl), 5.6 KCl, 1.2 MgCl<sub>2</sub>, 2.6 CaCl<sub>2</sub>, 5 HEPES, and 5 glucose. Adjust pH to 7.4 with NaOH.[7] To isolate Ca<sup>2+</sup> currents, other cation currents (Na<sup>+</sup>, K<sup>+</sup>) are blocked. b. Intracellular (Pipette) Solution (in mM): 125 Cs-glutamate, 10 CsCl, 10 NaCl, 1 MgCl<sub>2</sub>, 0.05 EGTA, 5 HEPES, 0.1 cAMP, and 3 Mg-ATP. Adjust pH to 7.15 with CsOH.[7] Cesium is used to block outward K<sup>+</sup>

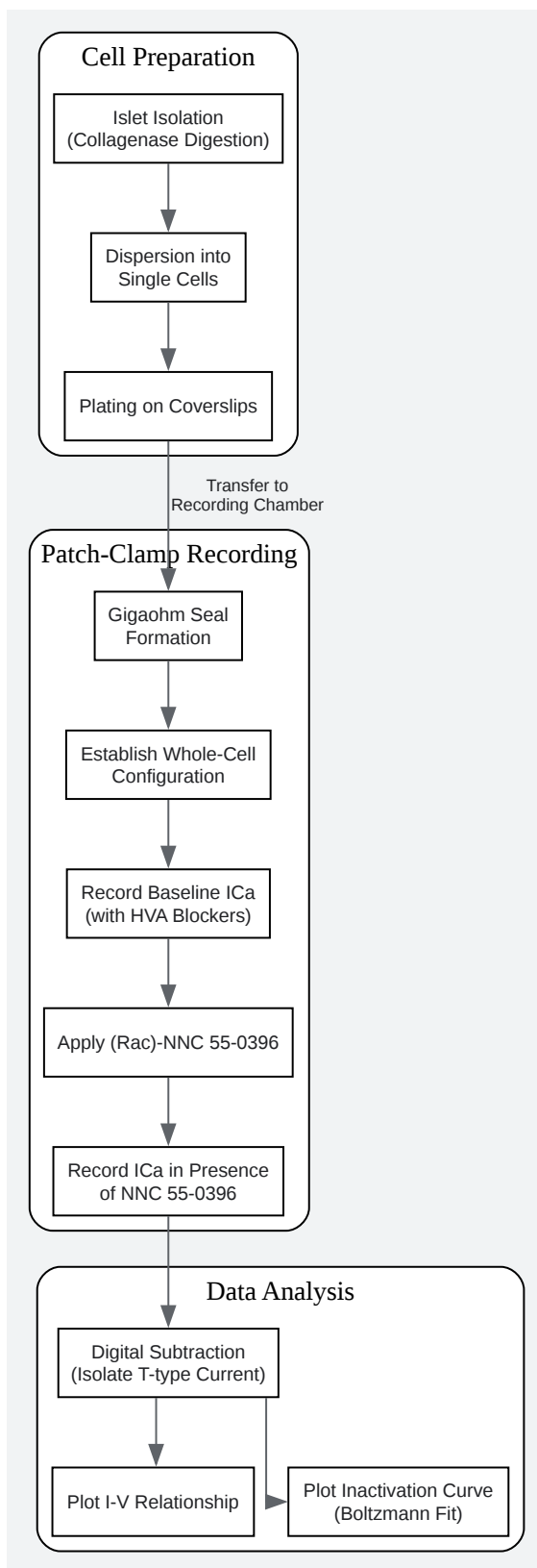
currents. c. **(Rac)-NNC 55-0396** Stock Solution: Prepare a 10-100 mM stock solution in DMSO and store at -20°C. Dilute to the final working concentration in the extracellular solution on the day of the experiment.

4. Recording Procedure: a. Form a gigaohm seal ( $>1\text{ G}\Omega$ ) on a selected cell. b. Establish the whole-cell configuration by applying gentle suction. c. Compensate for pipette and whole-cell capacitance. d. To isolate T-type currents, it is advisable to first block high-voltage activated (HVA) calcium channels (L-type and P/Q-type) using appropriate blockers like isradipine (e.g., 10  $\mu\text{M}$ ) and  $\omega$ -agatoxin IVA (e.g., 200 nM).<sup>[6]</sup><sup>[8]</sup>

5. Voltage-Clamp Protocol for T-type Current Characterization: a. Activation Protocol: From a holding potential of -100 mV (to ensure channels are available for activation), apply depolarizing voltage steps in 10 mV increments (e.g., from -80 mV to +40 mV) for 200 ms. b. Inactivation Protocol (Two-Pulse): To determine the voltage-dependence of inactivation, apply a series of 500 ms conditioning pre-pulses (e.g., from -100 mV to -30 mV in 10 mV increments) followed by a constant test pulse to the voltage of maximal T-type current activation (e.g., -30 mV).<sup>[7]</sup> c. Pharmacological Isolation: i. Record baseline calcium currents using the protocols above in the presence of HVA channel blockers. ii. Perfuse the recording chamber with the extracellular solution containing **(Rac)-NNC 55-0396** (e.g., 10  $\mu\text{M}$ ). iii. After a stable block is achieved, repeat the voltage-clamp protocols. iv. The NNC 55-0396-sensitive current, representing the T-type current, can be obtained by digital subtraction of the currents recorded in the presence of the blocker from the baseline currents.<sup>[7]</sup>

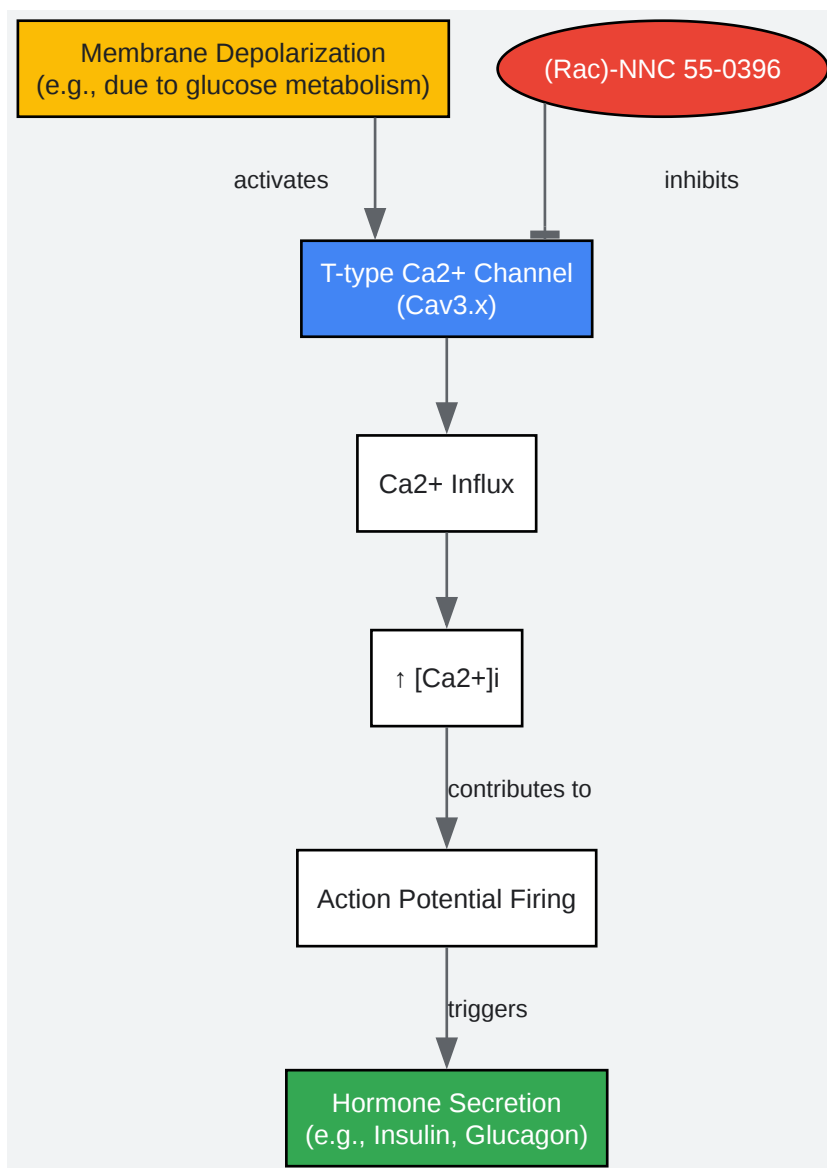
6. Data Analysis: a. Measure the peak inward current at each voltage step. b. Plot the current-voltage (I-V) relationship. c. For the inactivation protocol, normalize the peak current during the test pulse to the maximum current and plot it against the pre-pulse potential. Fit the data with a Boltzmann function to determine the  $V_h$  and  $n_h$ .

## Mandatory Visualizations



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Caption: Experimental workflow for isolating T-type calcium currents using **(Rac)-NNC 55-0396**.



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Caption: Simplified signaling pathway showing the role of T-type Ca<sup>2+</sup> channels and their inhibition by **(Rac)-NNC 55-0396**.

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